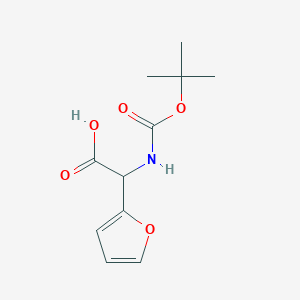

Boc-2-amino-2-furanacetic acid

Description

Boc-2-amino-2-furanacetic acid is a protected amino acid derivative featuring a furan ring and a tert-butoxycarbonyl (Boc) group. The core structure, 2-amino-2-(furan-2-yl)acetic acid, has a molecular formula of C₆H₇NO₃ and a molecular weight of 141.126 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine functionality from undesired reactions. This compound is characterized by its furan heterocycle, which contributes to its electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its CAS registry numbers include 110727-83-8 and 64757-64-8, with synonyms such as α-amino-2-furanacetic acid .

Properties

IUPAC Name |

2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBITFSIZYXJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970701 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55362-75-9 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Using Tert-Butyl Dicarbonate

The Boc group is introduced via reaction with tert-butyl dicarbonate ((Boc)₂O) under basic conditions. In a representative procedure, 2-amino-2-furanacetic acid is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. A stoichiometric excess of (Boc)₂O and a catalytic base—commonly 4-dimethylaminopyridine (DMAP) or triethylamine (TEA)—is added, initiating an exothermic reaction that forms the Boc-protected amine. The mixture is stirred at 0–25°C for 4–12 hours, followed by quenching with aqueous acid (e.g., 1M HCl) and extraction with ethyl acetate. Yield optimization (70–85%) requires careful control of stoichiometry and temperature.

Alternative Protecting Groups and Limitations

While Boc is preferred for its acid-labile properties, alternative groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) are occasionally employed. However, Cbz requires hydrogenolysis for deprotection, incompatible with furan ring stability, and Fmoc’s base-sensitive nature complicates subsequent reactions. Thus, Boc remains the gold standard for this substrate.

Stepwise Synthesis Approaches

Starting Materials and Initial Functionalization

Synthesis begins with 2-furanacetic acid derivatives. In patented routes, D-α-acetamido-2-furanacetic acid (2.45 g, 13.38 mmol) is reacted with benzylamine (1.43 g, 13.38 mmol) under mixed anhydride conditions to form an amide intermediate. The acetamido group is hydrolyzed using hydrochloric acid, yielding the free amine, which is immediately Boc-protected to prevent side reactions.

Coupling Reactions and Intermediate Purification

Post-protection, alkylation or acylation reactions modify the acetic acid moiety. For example, Williamson ether synthesis with methyl iodide (MeI, 6.2 mL, 100 mmol) and silver oxide (Ag₂O, 11.59 g, 50 mmol) in acetonitrile introduces methyl groups, enhancing solubility. Crude products are purified via recrystallization (ethyl acetate/hexane) or flash chromatography (silica gel, 10% methanol/chloroform), achieving >95% purity.

Enantiomeric Control and Resolution Techniques

Chiral Chromatography and Crystallization

The (S)-enantiomer is isolated using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluents. Alternatively, diastereomeric salts are formed with resolving agents like R-(−)-mandelic acid, followed by iterative crystallization to ≥99% enantiomeric excess (ee).

Asymmetric Synthesis

Starting from D-serine, a chiral pool approach ensures retention of configuration. D-serine is esterified, acylated, and cyclized to form the furan ring, with Boc protection preserving stereochemistry. This method avoids post-synthesis resolution, streamlining production.

Analytical Characterization and Quality Control

Spectroscopic Profiling

1H NMR (DMSO-d₆): δ 1.42 (s, Boc CH₃), 4.76 (t, J=5.4 Hz, CH₂OH), 7.18–7.32 (furan protons).

IR (KBr): 1695 cm⁻¹ (C=O, Boc), 1550 cm⁻¹ (N–H bend).

Mass Spec : m/z 241.24 [M+H]⁺.

Chemical Reactions Analysis

Boc-2-amino-2-furanacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include Boc-protected amino alcohols, N-alkylated, and N-acylated derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₅NO₅

- Molecular Weight : 241.24 g/mol

- CAS Number : 55362-75-9

Boc-Fur-Ac features a furan ring, which contributes to its unique chemical reactivity. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, enhancing the compound's stability during chemical reactions.

Scientific Research Applications

The applications of Boc-2-amino-2-furanacetic acid span several fields:

Medicinal Chemistry

Boc-Fur-Ac is utilized as an intermediate in the synthesis of biologically active compounds. Its furan ring can enhance pharmacological properties, making it a candidate for drug development.

Peptide Synthesis

The compound is frequently employed in solid-phase peptide synthesis (SPPS). The Boc group allows for selective deprotection, facilitating the assembly of peptides with complex sequences.

Organic Synthesis

Boc-Fur-Ac serves as a versatile building block in organic synthesis, particularly in the formation of heterocycles and other complex structures. Its unique reactivity enables the development of novel compounds with potential applications in various chemical fields.

Chemical Biology

In chemical biology, Boc-Fur-Ac can be used to study protein interactions and enzyme mechanisms due to its ability to mimic natural amino acids while providing additional functional groups for modification.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in research:

- Study on Antimicrobial Activity : Research demonstrated that derivatives of Boc-Fur-Ac exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Peptide-Based Drug Delivery Systems : A study explored the incorporation of Boc-Fur-Ac into peptide-based drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

- Synthesis of Novel Heterocycles : Researchers reported successful synthesis of novel heterocycles using Boc-Fur-Ac as a precursor, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism by which Boc-2-amino-2-furanacetic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group protects the amino group from undesired reactions, allowing for selective deprotection under acidic conditions to reveal the free amino group. This selective deprotection is crucial in multi-step organic synthesis, enabling the sequential addition of functional groups without interference .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 1.2 | 2 | 5 | 85.1 |

| Boc-2-amino-2-(3-thiophenyl)acetic acid | 2.1 | 2 | 4 | 78.9 |

| 2-Amino-2-phenylacetic acid | 0.8 | 2 | 3 | 63.3 |

Sources : Calculated using ChemSpider and PubChem data .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Boc-2-amino-2-furanacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amidation or esterification of 2-amino-2-furanacetic acid using Boc (tert-butoxycarbonyl) protecting groups. Key steps include:

- Protection : Boc-anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 Boc-anhydride to substrate) significantly impact yield (typically 60–85%) .

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., Boc tert-butyl group at δ ~1.4 ppm, furan protons at δ 6.2–7.4 ppm) .

- FTIR : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the biochemical applications of this compound in peptide synthesis?

- Methodological Answer : The Boc group protects the α-amino group during solid-phase peptide synthesis (SPPS).

- Coupling : Activate the carboxylic acid with HBTU/DIPEA in DMF for amide bond formation.

- Deprotection : Use TFA (trifluoroacetic acid) to remove the Boc group without cleaving the furan ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from:

- Tautomerism : The furan ring’s conjugation with the amino acid backbone can lead to keto-enol tautomers, altering peak positions. Use variable-temperature NMR to observe dynamic equilibria .

- Impurities : Trace solvents (e.g., DMF) may persist; employ high-vacuum drying and 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, isopropanol/heptane) to separate enantiomers .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during the amino acid coupling step to control stereochemistry .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to map electron density (e.g., Fukui indices) on the furan ring and carboxyl group, identifying reactive sites .

- MD Simulations : Analyze solvation effects (water vs. DMSO) on reaction pathways using GROMACS .

Q. What analytical methods validate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via UV-Vis (λ = 260 nm) at pH 2–12. Stability is highest at pH 4–6 (t₁/₂ > 48 hours) .

- Mass Spectrometry : LC-MS (ESI+) detects hydrolysis products (e.g., free 2-amino-2-furanacetic acid) under acidic/basic conditions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies using this compound in enzyme inhibition assays?

- Methodological Answer :

- IC₅₀ Determination : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements. Fit data to a sigmoidal curve (GraphPad Prism) .

- Controls : Include positive (known inhibitor) and negative (DMSO vehicle) controls to validate assay conditions .

Q. What statistical approaches address variability in this compound bioactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.